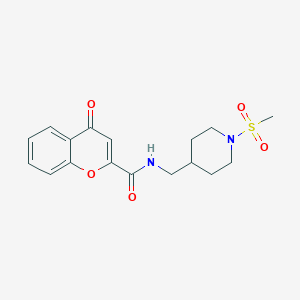
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide: is a synthetic organic compound that combines a piperidine ring with a chromene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
-
Formation of the Piperidine Intermediate
Starting Material: Piperidine.
Reaction: Piperidine is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 1-(methylsulfonyl)piperidine.
-
Chromene Core Synthesis
Starting Material: 4-hydroxycoumarin.
Reaction: 4-hydroxycoumarin undergoes a Friedel-Crafts acylation with an appropriate acyl chloride to form the chromene core.
-
Coupling Reaction
Intermediate: The piperidine intermediate is coupled with the chromene core using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: with appropriate solvent systems.
Purification steps: such as recrystallization or chromatography.
Quality control: measures to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide: can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidized derivatives of the piperidine or chromene moieties.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduced forms of the chromene or piperidine rings.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Products: Substituted derivatives where the sulfonyl or carboxamide groups are replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Wissenschaftliche Forschungsanwendungen
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide: has several applications in scientific research:
-
Medicinal Chemistry
Potential Drug Development: Investigated for its potential as a therapeutic agent due to its biological activity.
Pharmacological Studies: Used in studies to understand its interaction with various biological targets.
-
Biological Research
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.
Receptor Binding: Examined for its binding affinity to certain receptors.
-
Industrial Applications
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Material Science:
Wirkmechanismus
The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with receptors on cell surfaces, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide: can be compared with similar compounds such as:
-
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxylate
Similarity: Both compounds share the piperidine and chromene cores.
Difference: The carboxamide group in the former is replaced by a carboxylate group in the latter.
-
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-thioamide
Similarity: Similar core structure.
Difference: The carboxamide group is replaced by a thioamide group.
These comparisons highlight the unique structural features and potential functional differences of This compound .
Eigenschaften
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-25(22,23)19-8-6-12(7-9-19)11-18-17(21)16-10-14(20)13-4-2-3-5-15(13)24-16/h2-5,10,12H,6-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYVREYDLICPTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3,4-dimethoxyphenyl)methyl]-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2782889.png)
![1-(4-fluorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B2782890.png)
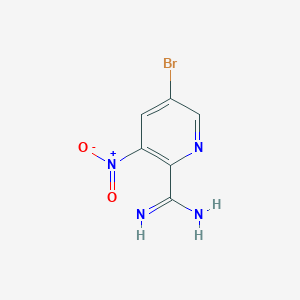
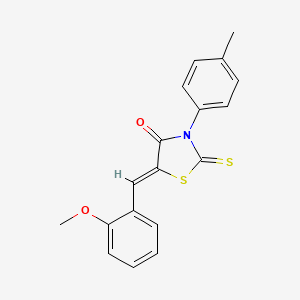
![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2782897.png)
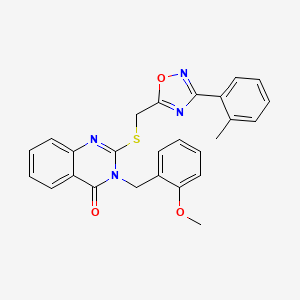
![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2782899.png)

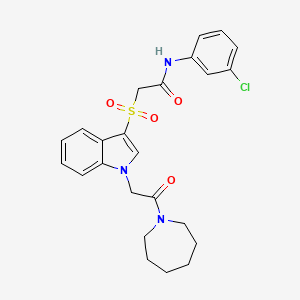
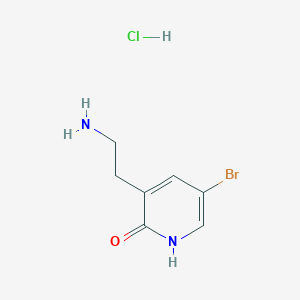
![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2782907.png)
![3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2782908.png)
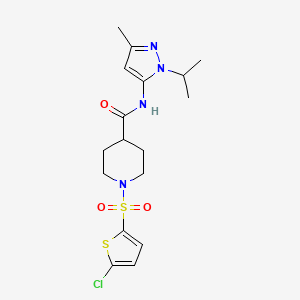
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2782912.png)
